![molecular formula C15H17Cl2N5 B1444605 5-(2,3-dihidro-1H-indol-5-il)-7-metil-7H-pirrolo[2,3-d]pirimidin-4-amina dihidrocloruro CAS No. 1337533-85-3](/img/structure/B1444605.png)

5-(2,3-dihidro-1H-indol-5-il)-7-metil-7H-pirrolo[2,3-d]pirimidin-4-amina dihidrocloruro

Descripción general

Descripción

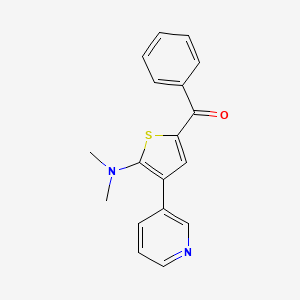

5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C15H17Cl2N5 and its molecular weight is 338.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer: Inhibición de RIPK1

Este compuesto se ha identificado como un potente inhibidor de la Proteína Quinasa 1 Interactuante con el Receptor (RIPK1) . RIPK1 juega un papel significativo en la necroptosis, una forma de muerte celular programada involucrada en varias enfermedades, incluido el cáncer. Al inhibir RIPK1, este compuesto puede prevenir la necroptosis, reduciendo así la metástasis tumoral y mostrando una promesa como agente terapéutico en el tratamiento del cáncer.

Salud cardiovascular

El compuesto ha demostrado la capacidad de proteger las células endoteliales vasculares de la muerte celular necrótica inducida por las células tumorales . Esto indica aplicaciones potenciales en la salud cardiovascular, donde la protección de las células endoteliales puede ser crucial para prevenir enfermedades como la aterosclerosis.

Desarrollo de fármacos: Selectividad de la quinasa

Con una alta afinidad de unión y selectividad para RIPK1, este compuesto sirve como un excelente candidato para el desarrollo de fármacos adicionales . Su selectividad asegura que se puede usar para dirigirse a vías específicas sin afectar a otras, reduciendo los posibles efectos secundarios.

Farmacocinética

El compuesto ha mostrado propiedades farmacocinéticas favorables, lo cual es esencial para el desarrollo de cualquier agente terapéutico . Una buena farmacocinética significa que el compuesto se puede absorber, distribuir, metabolizar y excretar de manera efectiva, lo que lo convierte en un candidato viable para el uso medicinal.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .

Mode of Action

This compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream effects of RIPK1 activation .

Biochemical Pathways

By inhibiting RIPK1, this compound affects the necroptosis pathway . Necroptosis is a form of programmed cell death that is regulated by RIPK1. Inhibition of RIPK1 can protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .

Result of Action

The inhibition of RIPK1 by this compound results in the protection of cells from necroptosis and the attenuation of necrotic cell death of vascular endothelial cells induced by tumor cells . Importantly, it has exhibited excellent anti-metastasis activity in an experimental B16 melanoma lung metastasis model .

Análisis Bioquímico

Biochemical Properties

5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride acts as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound binds to the kinase domain of RIPK1 with high affinity, thereby inhibiting its activity. The inhibition of RIPK1 by this compound prevents the phosphorylation of downstream substrates, which are involved in necroptosis and inflammatory signaling pathways . Additionally, this compound has shown good kinase selectivity, meaning it specifically targets RIPK1 without significantly affecting other kinases .

Cellular Effects

The effects of 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride on various cell types have been extensively studied. In vascular endothelial cells, this compound efficiently protects against necroptosis induced by tumor cells . It attenuates necrotic cell death, thereby preserving cell viability. Furthermore, in tumor cells, this compound has demonstrated potent anti-metastatic activity, reducing the spread of cancer cells to distant organs . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting RIPK1 activity .

Molecular Mechanism

At the molecular level, 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride exerts its effects by binding to the kinase domain of receptor-interacting protein kinase 1 (RIPK1). This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation of its downstream substrates . As a result, the necroptosis pathway is blocked, and inflammatory signaling is reduced. The compound’s high binding affinity and selectivity for RIPK1 contribute to its potent inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride have been observed over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against RIPK1 . Long-term studies have indicated that the compound can effectively protect cells from necroptosis and reduce inflammation over extended periods . Additionally, the compound’s pharmacokinetic properties suggest favorable stability and distribution in vivo .

Dosage Effects in Animal Models

In animal models, the effects of 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride vary with different dosages. At lower doses, the compound effectively inhibits RIPK1 activity and protects against necroptosis without causing significant toxicity . At higher doses, some adverse effects, such as mild toxicity, have been observed . The compound’s anti-metastatic activity has been particularly notable in experimental models of melanoma lung metastasis .

Metabolic Pathways

5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is involved in metabolic pathways related to its interaction with receptor-interacting protein kinase 1 (RIPK1). The compound inhibits the phosphorylation of RIPK1 substrates, thereby affecting metabolic flux and metabolite levels associated with necroptosis and inflammation . The compound’s interaction with RIPK1 also influences the overall metabolic state of the cell, contributing to its protective effects .

Transport and Distribution

Within cells and tissues, 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is transported and distributed efficiently. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, the compound accumulates in regions where receptor-interacting protein kinase 1 (RIPK1) is active, allowing it to exert its inhibitory effects . The compound’s favorable pharmacokinetic properties contribute to its effective distribution in vivo .

Subcellular Localization

The subcellular localization of 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is primarily associated with regions where receptor-interacting protein kinase 1 (RIPK1) is active. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for the compound’s inhibitory activity, as it allows for precise interaction with RIPK1 and its substrates .

Propiedades

IUPAC Name |

5-(2,3-dihydro-1H-indol-5-yl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5.2ClH/c1-20-7-11(13-14(16)18-8-19-15(13)20)9-2-3-12-10(6-9)4-5-17-12;;/h2-3,6-8,17H,4-5H2,1H3,(H2,16,18,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFAPIQEJXINGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)NCC4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)

![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)

![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)